4-chloro-1-cyclopentyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclopentyl group, and multiple methoxy and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands to enhance the activity of the palladium catalyst and the selection of appropriate solvents and reaction conditions to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a cyclopentyl-phenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the chloro group can yield a cyclopentyl-phenyl derivative.
Scientific Research Applications
4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and methoxy groups can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- **4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENOL
- **4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYBENZENE
Uniqueness
The uniqueness of 4-[4-CHLORO-1-CYCLOPENTYL-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and structural features. The presence of both methoxy and chloro substituents, along with the cyclopentyl group, provides a unique set of chemical properties that can be exploited for various applications.
Properties
Molecular Formula |
C24H27ClN2O4 |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-chloro-1-cyclopentyl-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H27ClN2O4/c1-28-18-11-9-15(13-20(18)30-3)23-22(25)24(27(26-23)17-7-5-6-8-17)16-10-12-19(29-2)21(14-16)31-4/h9-14,17H,5-8H2,1-4H3 |
InChI Key |
KJLYZQYDGPHCLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2C3CCCC3)C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.